molecular formula C12H8N2O2S B14223126 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole CAS No. 823199-07-1

2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole

Cat. No.: B14223126
CAS No.: 823199-07-1
M. Wt: 244.27 g/mol
InChI Key: WRUXBWXDEVLYJY-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and an ethynyl group attached to a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-nitrophenylacetylene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro-oxides or thiazole oxides.

    Reduction: Formation of amines or reduced thiazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl moiety may play a role in the compound’s ability to interact with biological molecules, while the thiazole ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-oxazole
  • 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-imidazole
  • 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-triazole

Uniqueness

2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenyl ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thiazole ring’s aromaticity and the nitrophenyl group’s electron-withdrawing nature contribute to its reactivity and stability .

Properties

CAS No.

823199-07-1

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

2-methyl-4-[2-(3-nitrophenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C12H8N2O2S/c1-9-13-11(8-17-9)6-5-10-3-2-4-12(7-10)14(15)16/h2-4,7-8H,1H3

InChI Key

WRUXBWXDEVLYJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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